molecular formula C10H10O4 B138656 Meconin CAS No. 569-31-3

Meconin

Cat. No.: B138656
CAS No.: 569-31-3
M. Wt: 194.18 g/mol
InChI Key: ORFFGRQMMWVHIB-UHFFFAOYSA-N
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Description

Meconin, also known as 6,7-dimethoxy-1(3H)-isobenzofuranone, is an organic compound with the molecular formula C10H10O4. It is a lactone derivative of meconinic acid and is primarily extracted from opium. This compound is a contaminant found in heroin, indicating its presence in illicit opiate use .

Biochemical Analysis

Biochemical Properties

It is known to be a metabolite of noscapine . This suggests that it may interact with enzymes and proteins involved in the metabolism of noscapine.

Molecular Mechanism

It is known to be a metabolite of noscapine , suggesting that it may exert its effects through interactions with biomolecules involved in noscapine metabolism.

Metabolic Pathways

Meconin is a metabolite of noscapine , suggesting that it is involved in the metabolic pathways of noscapine

Preparation Methods

Synthetic Routes and Reaction Conditions: Meconin can be synthesized through various chemical reactions. One common method involves the cyclization of 6,7-dimethoxyphthalide. The reaction typically requires acidic conditions to facilitate the formation of the lactone ring .

Industrial Production Methods: Industrial production of this compound involves the extraction from opium poppy (Papaver somniferum). The process includes the isolation of meconinic acid, followed by its lactonization to form this compound. This method ensures a high yield of the compound, making it suitable for large-scale production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced lactone derivatives.

    Substitution: this compound can participate in substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrobromic acid in acetic acid.

Major Products Formed:

    Oxidation: Oxidized lactone derivatives.

    Reduction: Reduced lactone derivatives.

    Substitution: Brominated derivatives.

Scientific Research Applications

Meconin has several applications in scientific research:

Comparison with Similar Compounds

Meconin is compared with other similar compounds such as noscapine, papaverine, and cotarnine:

    Noscapine: Both this compound and noscapine are derived from opium and share similar structural features.

    Papaverine: Papaverine is another opium alkaloid with vasodilatory effects.

    Cotarnine: Cotarnine is a degradation product of noscapine and shares structural similarities with this compound.

This compound’s unique properties, such as its neuroprotective and antioxidant activities, distinguish it from other opium alkaloids, making it a valuable compound for further research and applications.

Properties

IUPAC Name

6,7-dimethoxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-12-7-4-3-6-5-14-10(11)8(6)9(7)13-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFFGRQMMWVHIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(COC2=O)C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60205433
Record name Meconin
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Molecular Weight

194.18 g/mol
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Physical Description

Solid
Record name Meconine
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Solubility

2.5 mg/mL at 25 °C
Record name Meconine
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CAS No.

569-31-3
Record name Meconin
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Record name Meconin
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Record name 6,7-dimethoxyphthalide
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Record name MECONIN
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Record name Meconine
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Melting Point

102.5 °C
Record name Meconine
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Synthesis routes and methods I

Procedure details

Aromatic fluorination of noscapine was achieved by employing the fluoride form of Amberlyst-A 26, a macroreticular anion-exchange resin containing quaternary ammonium groups. The method described [33] for Hal/F exchange may also be applied to other Hal/Hal′ exchange reactions. In Br/F exchange reactions, good yields were obtained only when a large molar ratio of the resin with respect to the substrate was employed. Thus, after refluxing a solution of bromonoscapine in anhydrous THF and an excess of Amberlyst-A 26 (fluorine, polymer-supported, 10 milliequivalents of dry resin; the average capacity of the resin is 4 milliequivalents per gram) for 12 hours, the resin was filtered off and the solvent was removed in vacuo to afford the desired compound (3) in 74% yield. The resin was recovered by washing with 1 N NaOH and then rinsing thoroughly with water until neutrality to generate the hydroxy-form of the resin. It was then stirred overnight with 1 N aqueous hydrofluoric acid, washed with acetone, ether and dried in a vacuum oven at 50° C. for 12 hours to afford the regenerated Amberlyst-A 26 (fluorine, polymer-supported), which can be reused.
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Synthesis routes and methods II

Procedure details

Since iodine is the least reactive halogen towards electrophilic substitution, direct iodination of aromatic compounds with iodine presents difficulty and requires strong oxidizing conditions. Thus, a large diversity of methods for synthesis of aromatic iodides have been reported [36]. Some of these reported procedures involved harsh conditions such as nitric acid-sulfuric acid system (HNO3/H2SO4), iodic acid (HIO3) or periodic acid (HIO4/H2SO4), potassium permanganate-sulfuric acid system (KMnO4/H2SO4), chromia (CrO3) in acidic solution with iodine, vanadium salts/triflic acid at 100° C., and lead acetate-acetic acid system [Pb(OAc)4/HOAc]. N-iodosuccinimide and triflic acid (NIS/CF3SO3H) has also been reported for the direct iodination of highly deactivated aromatics. In addition, iodine-mercury(II) halide (I2/HgX2), iodine monochloride/silver sulfate/sulfuric acid system (ICl/Ag2SO4/H2SO4), N-iodosuccinimide/trifluoroacetic acid (NIS/CF3CO2H), iodine/silver sulfate (I2/Ag2SO4), iodine/1-fluoro-4-chloromethyl-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (I2/F-TEDA-BF4), N-iodosuccinimide/acetonitrile (NIS/CH2CN), and ferric nitrate/nitrogen tetroxide [Fe(NO2) 3/N2O4] are also routinely employed for iodination. Nonetheless, iodination of noscapine even under the most gentle conditions gave only the hydrolysis products, meconine and cotamine [37]. In addition, direct aromatic iodination of noscapine using thallium trifluoroacetate or iodine monochloride also resulted in bond fission between C-5 and C-3′ under acidic conditions. Thus, different reaction conditions were tried, based upon varying pH, and found that successful introduction of the iodine atom at the desired C-9 position without disrupting other groups and bonds was stringently dependent on the acidity of the reaction media. A low acidic environment was conducive to effect iodination, whereas, higher acidity was detrimental to the iodination reaction. Thus, in this present work, two different complexes of iodine chloride were used for iodination: pyridine-iodine chloride and potassium iododichloride. Although the reaction with potassium iododichloride gave 9-I-nos (5), the yield was low and the desired product was associated with the undesirable hydrolyzed products. A suggestive reason for hydrolysis reaction could be the generation of excess amount of conc. hydrochloric acid in the reagent mixture. Since it was necessary to avoid excess acidity, excess amounts of potassium chloride were employed. Although potassium iododichloride solutions are most conveniently prepared by the addition of commercial iodine chloride to a solution of potassium chloride, it was possible to modify the procedure of Gleu and Jagemann, wherein, an iodide solution was oxidized with the calculated quantity of iodate in the presence of excess potassium chloride [38]. The pyridine-iodine chloride complex was prepared directly from pyridine and potassium iododichloride and this procedure avoided the separate isolation of the pyridine-iodine chloride-hydrogen chloride complex [39]. Thus, 9-I-nos (5) was prepared by treating a solution of noscapine in acetonitrile with pyridine-iodine chloride at room temperature for 6 hours followed by raising the temperature to 100° C. for another 6 hours. After cooling, excess ammonia was added and filtered through a celite pad to remove the black nitrogen triiodide. The filtrate was made acidic with 1 M HCl and filtered to collect the yellow solid, washed with water and air-dried to obtain the desired compound in 76% yield. A valuable advantage of this procedure lies in its applicability for the regioselective aromatic iodination of complex natural products.
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Yield
76%

Synthesis routes and methods III

Procedure details

Since iodine is the least reactive halogen towards electrophilic substitution, direct iodination of aromatic compounds with iodine presents difficulty and requires strong oxidizing conditions. Thus, a large diversity of methods for synthesis of aromatic iodides have been reported [36]. Some of these reported procedures involved harsh conditions such as nitric acid-sulfuric acid system (HNO3/H2SO4), iodic acid (HIO3) or periodic acid (HIO4/H2SO4), potassium permanganate-sulfuric acid system (KMnO4/H2SO4), chromia (CrO3) in acidic solution with iodine, vanadium salts/triflic acid at 100° C., and lead acetate-acetic acid system [Pb(OAc)4/HOAc]. N-iodosuccinimide and triflic acid (NIS/CF3SO3H) has also been reported for the direct iodination of highly deactivated aromatics. In addition, iodine-mercury(II) halide (I2/HgX2), iodine monochloride/silver sulfate/sulfuric acid system (ICl/Ag2SO4/H2SO4), N-iodosuccinimide/trifluoroacetic acid (NIS/CF3CO2H), iodine/silver sulfate (I2/Ag2SO4), iodine/1-fluoro-4-chloromethyl-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (I2/F-TEDA-BF4), N-iodosuccinimide/acetonitrile (NIS/CH2CN), and ferric nitrate/nitrogen tetroxide [Fe(NO2) 3/N2O4] are also routinely employed for iodination. Nonetheless, iodination of noscapine even under the most gentle conditions gave only the hydrolysis products, meconine and cotamine [37]. In addition, direct aromatic iodination of noscapine using thallium trifluoroacetate or iodine monochloride also resulted in bond fission between C-5 and C-3′ under acidic conditions. Thus, different reaction conditions were tried, based upon varying pH, and found that successful introduction of the iodine atom at the desired C-9 position without disrupting other groups and bonds was stringently dependent on the acidity of the reaction media. A low acidic environment was conducive to effect iodination, whereas, higher acidity was detrimental to the iodination reaction. Thus, in this present work, two different complexes of iodine chloride were used for iodination: pyridine-iodine chloride and potassium iododichloride. Although the reaction with potassium iododichloride gave 9-I-nos (5), the yield was low and the desired product was associated with the undesirable hydrolyzed products. A suggestive reason for hydrolysis reaction could be the generation of excess amount of conc. hydrochloric acid in the reagent mixture. Since it was necessary to avoid excess acidity, excess amounts of potassium chloride were employed. Although potassium iododichloride solutions are most conveniently prepared by the addition of commercial iodine chloride to a solution of potassium chloride, it was possible to modify the procedure of Gleu and Jagemann, wherein, an iodide solution was oxidized with the calculated quantity of iodate in the presence of excess potassium chloride [38]. The pyridine-iodine chloride complex was prepared directly from pyridine and potassium iododichloride and this procedure avoided the separate isolation of the pyridine-iodine chloride-hydrogen chloride complex [39]. Thus, 9-I-nos (5) was prepared by treating a solution of noscapine in acetonitrile with pyridine-iodine chloride at room temperature for 6 hours followed by raising the temperature to 100° C. for another 6 hours. After cooling, excess ammonia was added and filtered through a celite pad to remove the black nitrogen triiodide. The filtrate was made acidic with 1 M HCl and filtered to collect the yellow solid, washed with water and air-dried to obtain the desired compound in 76% yield. A valuable advantage of this procedure lies in its applicability for the regioselective aromatic iodination of complex natural products.
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Synthesis routes and methods IV

Procedure details

Iodination of noscapine was now carried out by addition of pyridine-iodine chloride (1.46 g, 6 mmol) to a solution of noscapine (1 g, 2.42 mmol) in acetonitrile (20 ml) and the resultant mixture was stirred at room temperature for 6 hours and then at 100° C. for 6 hours. After cooling, excess ammonia was added and filtered through celite pad to remove the black nitrogen triiodide. The filtrate was made acidic with 1 M HCl and filtered to collect the yellow solid, washed with water and air-dried to afford (S)-3-(R)-9-iodo-4-methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-6,7-dimethoxyisobenzofuran-1 (3H)-one (5). Yield: 76%, mp 172.3-172.6° C.; 1H NMR (CDCl3, 400 MHz): δ 7.15 (d, 1H, J=8.1 Hz), 7.01 (d, 1H, J=8.1 Hz), 6.11 (s, 2H), 5.36 (d, 1H, J=4.8 Hz), 4.25 (d, 1H, J=4.8 Hz), 3.85 (s, 3H), 3.74 (s, 3H), 3.72 (s, 3H), 2.78-2.72 (m, 2H), 2.55-2.50 (m, 2H), 2.32 (s, 3H); 13C NMR (CDCl3, 100 MHz): δ 168.2, 155.1, 151.5, 148.3, 146.5, 143.1, 140.3, 120.4, 119.5, 113.3, 101.5, 85.9, 82.2, 61.8, 56.6, 55.7, 54.5, 54.1, 51.2, 39.8, 30.1, 18.8; HRMS (ESI): m/z Calcd. for C22H23INO7 (M+1), 540.3209. Found, 540.3227 (M+1).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Meconin and where is it found?

A1: this compound (6,7-dimethoxyisobenzofuran-1(3H)-one) is a naturally occurring phthalide found in opium poppy (Papaver somniferum L.) []. It is also a metabolic byproduct of noscapine, another alkaloid present in opium [, ].

Q2: How can this compound be used to identify illicit opiate use?

A2: this compound's presence in urine samples can serve as a marker for illicit opiate use, specifically heroin [, ]. This is because heroin often contains noscapine as a contaminant, which metabolizes into this compound in the body. Studies have shown a high correlation between the presence of this compound in urine and the use of heroin, making it a valuable tool in forensic toxicology and substance abuse monitoring [, ].

Q3: Can this compound be used to differentiate between heroin and other opiate use?

A3: Yes, this compound is considered a specific marker for heroin use and does not show up in the urine of individuals who have consumed other opiates, like codeine or morphine [, ]. This is crucial in distinguishing between licit use of prescription opiates and illicit heroin use.

Q4: How sensitive are the analytical methods for detecting this compound?

A4: Modern analytical techniques like liquid chromatography–tandem mass spectrometry (LC-MS/MS) have enabled the detection of this compound at very low concentrations (as low as 0.1 ng/g) in biological samples like umbilical cord tissue and urine []. This high sensitivity is critical in identifying even low levels of exposure, such as in cases of in utero heroin exposure.

Q5: Can this compound be used to identify the geographical origin of seized opium?

A5: While this compound itself may not pinpoint the exact geographical origin, its presence alongside other alkaloids in opium can be used to trace back the source []. This is because the alkaloid profile of opium poppy can vary depending on factors like geographical location, cultivation practices, and plant genetics. Combining alkaloid analysis with genetic techniques can further improve the accuracy of origin tracing.

Q6: How is this compound formed from Noscapine?

A6: this compound is a product of Noscapine degradation. This process can occur through various mechanisms, including heating Noscapine above 200°C or subjecting it to hydrolysis in boiling water [, ]. The breakdown of Noscapine yields both this compound and cotarnine.

Q7: Are there any synthetic routes to produce this compound?

A7: Yes, this compound can be synthesized through various chemical reactions. One approach involves using 3:4-dimethoxyphenylacetyl chloride as a starting material and converting it to aminomethyl-meconin hydrochloride through a series of steps []. This highlights the possibility of producing this compound independently of natural sources.

Q8: Has this compound been found in historical samples?

A8: this compound has been identified in pharmaceutical relics dating back to the 18th century, indicating its historical presence and potential degradation in old opium-derived products [].

Q9: Are there any known toxicological concerns with this compound?

A9: While this compound is generally considered less toxic than other opium alkaloids, research on its specific toxicological profile is limited []. Further studies are needed to fully understand its potential adverse effects, especially with long-term exposure.

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